molecular formula C23H35ClN4O4S B1236502 Perospirone hydrochloride hydrate CAS No. 192052-81-6

Perospirone hydrochloride hydrate

Número de catálogo: B1236502
Número CAS: 192052-81-6
Peso molecular: 499.1 g/mol
Clave InChI: LZQKLGXZZSMREH-SMMZMSQNSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of perospirone hydrochloride hydrate involves several steps, including the synthesis of the core structure and subsequent formation of the hydrochloride hydrate salt. The synthetic route typically involves the reaction of 1,2-benzisothiazol-3-yl piperazine with a butyl chain, followed by cyclization to form the hexahydroisoindole-1,3-dione structure .

Industrial Production Methods: Industrial production of this compound focuses on optimizing yield, purity, and stability. The preparation method involves dissolving perospirone in a solvent such as ethanol, followed by cooling and crystallization to obtain the desired hydrate form .

Análisis De Reacciones Químicas

Types of Reactions: Perospirone hydrochloride hydrate undergoes various chemical reactions, including hydroxylation, N-dealkylation, and S-oxidation. These reactions are primarily catalyzed by cytochrome P450 enzymes, particularly CYP3A4 .

Common Reagents and Conditions:

    Hydroxylation: Catalyzed by CYP3A4, leading to the formation of hydroxyperospirone.

    N-dealkylation: Involves the removal of alkyl groups from the nitrogen atom.

    S-oxidation: Involves the oxidation of sulfur atoms.

Major Products Formed: The major product formed from hydroxylation is hydroxyperospirone, which retains pharmacological activity by mediating antiserotonergic effects .

Aplicaciones Científicas De Investigación

Pharmacological Profile

Perospirone is classified as an atypical antipsychotic of the azapirone family, functioning primarily as a serotonin 5-HT2A receptor antagonist and dopamine D2 receptor antagonist. It also exhibits partial agonistic activity at the 5-HT1A receptors. This mechanism contributes to its efficacy in managing both positive and negative symptoms of schizophrenia while minimizing extrapyramidal side effects commonly associated with traditional antipsychotics like haloperidol .

Treatment of Schizophrenia

Perospirone has shown effectiveness in reducing symptoms associated with schizophrenia, including hallucinations, delusions, and cognitive dysfunction. Clinical trials have demonstrated that perospirone provides superior symptom control compared to haloperidol and comparable efficacy to other second-generation antipsychotics such as risperidone and aripiprazole .

Key Findings:

  • Clinical Trials: A significant trial indicated that perospirone produced a greater reduction in the Positive and Negative Syndrome Scale (PANSS) score compared to traditional treatments .
  • Long-term Efficacy: Extended-release formulations have been developed to improve patient compliance by reducing dosing frequency, thereby maintaining stable therapeutic levels in the bloodstream .

Treatment of Bipolar Mania

Perospirone is also indicated for acute episodes of bipolar mania. Its dual action on serotonin and dopamine receptors helps stabilize mood and reduce manic symptoms effectively .

Case Study:
A clinical study comparing perospirone with other antipsychotics for bipolar disorder showed that patients experienced significant mood stabilization with fewer side effects, reinforcing its utility in acute management scenarios .

Formulation Developments

Recent advancements have focused on improving the pharmacokinetic properties of perospirone through novel formulations:

  • Extended-Release Tablets: These formulations are designed to prolong the drug's half-life, reduce peak-trough fluctuations, and improve bioavailability. This results in enhanced patient compliance due to less frequent dosing requirements .
  • Controlled-Release Systems: Such systems allow for a more stable release profile, which is crucial for managing chronic conditions like schizophrenia where consistent therapeutic levels are necessary .

Comparative Efficacy

The following table summarizes comparative efficacy findings from various studies involving perospirone against other antipsychotic medications:

Medication Efficacy Side Effects
PerospironeSuperior control over PANSS scoresLower incidence of extrapyramidal symptoms
HaloperidolEffective but higher side effectsHigher incidence of extrapyramidal symptoms
RisperidoneComparable efficacySimilar side effect profile
AripiprazoleComparable efficacyFewer sedative effects

Comparación Con Compuestos Similares

  • Blonanserin
  • Lurasidone
  • Risperidone
  • Aripiprazole
  • Haloperidol (for comparison with typical antipsychotics)

Actividad Biológica

Perospirone hydrochloride hydrate is an atypical antipsychotic medication primarily used in the treatment of schizophrenia and bipolar disorder. This compound belongs to the azapirone family and exhibits a multifaceted mechanism of action, impacting various neurotransmitter systems in the brain. This article delves into its biological activity, pharmacokinetics, side effects, case studies, and recent research findings.

Perospirone functions primarily as a serotonin 5-HT2A receptor inverse agonist and a dopamine D2 receptor antagonist . It also acts as a partial agonist at 5-HT1A receptors , which are crucial for modulating serotonin release. The antagonistic effects on the 5-HT2A and D2 receptors contribute to its antipsychotic properties, effectively addressing both positive (hallucinations, delusions) and negative symptoms (apathy, social withdrawal) of schizophrenia .

Receptor Binding Profile

Receptor TypeActionAffinity Level
5-HT2AInverse AgonistHigh
D2AntagonistHigh
5-HT1APartial AgonistModerate
D4AntagonistLow
α₁-adrenergicAntagonistModerate
H1Inverse AgonistHigh

Pharmacokinetics

Perospirone is rapidly absorbed following oral administration, with peak plasma concentrations reached within 0.8 to 1.5 hours . The drug exhibits a high protein binding rate of approximately 92% , primarily binding to serum albumin and α1-acid glycoprotein. Its volume of distribution is notably large, averaging 1733 L , indicating extensive tissue distribution .

Key Pharmacokinetic Parameters

ParameterValue
Absorption Time0.8 - 1.5 hours
Protein Binding~92%
Volume of Distribution~1733 L
Half-life~1.9 hours

Side Effects and Adverse Reactions

While perospirone is generally well-tolerated, it can cause side effects similar to other antipsychotics, including:

  • Extrapyramidal Symptoms (EPS) : Such as akathisia, tremors, and muscle rigidity.
  • Neuroleptic Malignant Syndrome (NMS) : A rare but serious condition characterized by fever, muscle rigidity, and autonomic dysregulation .
  • Sedation : Due to its histamine H1 receptor antagonism.

Case Study: Neuroleptic Malignant Syndrome

A notable case involved a female patient who developed NMS after transitioning from risperidone to perospirone. Initially prescribed an increasing dosage regimen, she exhibited severe symptoms including muscle rigidity and elevated body temperature after reaching a dosage of 40 mg/day. Immediate cessation of perospirone led to her gradual recovery .

Recent Research Findings

Recent studies have explored the development of novel formulations of perospirone that aim to improve its pharmacokinetic profile:

  • Extended-release formulations have been developed to enhance bioavailability and reduce dosing frequency while maintaining stable therapeutic levels in patients with schizophrenia .
  • Research indicates that perospirone effectively mitigates both positive and negative symptoms without significantly impairing cognitive function .

Propiedades

IUPAC Name

(3aS,7aR)-2-[4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]butyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione;dihydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O2S.ClH.2H2O/c28-22-17-7-1-2-8-18(17)23(29)27(22)12-6-5-11-25-13-15-26(16-14-25)21-19-9-3-4-10-20(19)30-24-21;;;/h3-4,9-10,17-18H,1-2,5-8,11-16H2;1H;2*1H2/t17-,18+;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZQKLGXZZSMREH-SMMZMSQNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(=O)N(C2=O)CCCCN3CCN(CC3)C4=NSC5=CC=CC=C54.O.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]2[C@@H](C1)C(=O)N(C2=O)CCCCN3CCN(CC3)C4=NSC5=CC=CC=C54.O.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35ClN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70172763
Record name Perospirone hydrochloride hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70172763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

499.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192052-81-6, 129273-38-7
Record name Perospirone hydrochloride hydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192052816
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Perospirone hydrochloride hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70172763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Perospirone Hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PEROSPIRONE HYDROCHLORIDE DIHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S03S4466IP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Perospirone hydrochloride hydrate
Reactant of Route 2
Reactant of Route 2
Perospirone hydrochloride hydrate
Reactant of Route 3
Reactant of Route 3
Perospirone hydrochloride hydrate
Reactant of Route 4
Perospirone hydrochloride hydrate
Reactant of Route 5
Reactant of Route 5
Perospirone hydrochloride hydrate
Reactant of Route 6
Reactant of Route 6
Perospirone hydrochloride hydrate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.